molecular formula C19H25N3O2 B2657829 4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 1952909-61-3

4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2657829
CAS No.: 1952909-61-3
M. Wt: 327.428
InChI Key: FGFDLOJSKOXFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure includes a cyclopropylpyridine moiety, a piperidine ring, and an azetidinone core, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Cyclopropylpyridine Moiety: This can be achieved through cyclopropanation reactions involving pyridine derivatives.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

    Azetidinone Core Construction: The azetidinone ring is often formed through cyclization reactions involving β-lactam intermediates.

    Coupling Reactions: The final step involves coupling the cyclopropylpyridine and piperidine intermediates with the azetidinone core under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like mCPBA or KMnO₄.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, KMnO₄

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Reagents: EDCI, DCC

    Bases: Triethylamine, pyridine

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects,

Properties

IUPAC Name

4-[1-(2-cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2)16(21-18(19)24)13-6-9-22(10-7-13)17(23)14-5-8-20-15(11-14)12-3-4-12/h5,8,11-13,16H,3-4,6-7,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDLOJSKOXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=CC(=NC=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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